molecular formula C17H23NO4 B3039100 (3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 959583-16-5

(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No. B3039100
CAS RN: 959583-16-5
M. Wt: 305.4 g/mol
InChI Key: ITBNRQXFHZCACB-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Characterization : A study conducted by Menegazzo et al. (2006) focused on the synthesis and structural characterization of beta-foldamer containing pyrrolidin-2-one rings, starting from a related compound. This research is significant for understanding the helix conformation of these molecules, which was determined through NMR analysis and molecular dynamics simulations (Menegazzo et al., 2006).

  • Drug Development for Influenza : Wang et al. (2001) described the discovery of a potent inhibitor of influenza neuraminidase, which is structurally similar to the compound . The study highlights the design, synthesis, and structural analysis of this inhibitor, providing insights into its interaction with the enzyme active site (Wang et al., 2001).

  • Novel Bicyclic Systems Synthesis : Kharchenko et al. (2008) reported the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. This work involved a one-pot condensation process, contributing to the field of heterocyclic chemistry and offering potential applications in drug design (Kharchenko et al., 2008).

  • Crystallographic Studies : Research by Peeters et al. (1994) conducted an X-ray diffraction study to determine the absolute configurations of compounds structurally related to the query compound. This study provides crucial insights into the geometric structures of these molecules (Peeters et al., 1994).

  • Palladium Iodide-Catalyzed Synthesis : Gabriele et al. (2012) developed a novel approach to synthesize functionalized pyrroles, using a palladium iodide-catalyzed process. This research contributes to the synthesis methodologies of pyrrole derivatives, which are important in various chemical industries (Gabriele et al., 2012).

  • Antioxidant Activity Study : Tumosienė et al. (2019) synthesized derivatives of 5-oxopyrrolidine-3-carboxylic acid and tested their antioxidant activity. This study is significant for identifying new potential antioxidants (Tumosienė et al., 2019).

properties

IUPAC Name

(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-11-6-5-7-12(8-11)13-9-18(10-14(13)15(19)20)16(21)22-17(2,3)4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBNRQXFHZCACB-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
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(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
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(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
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(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Reactant of Route 5
(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Reactant of Route 6
(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

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